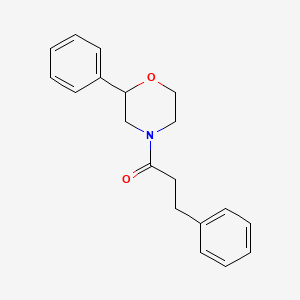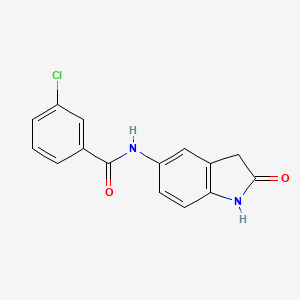
3-phenyl-1-(2-phenylmorpholin-4-yl)propan-1-one
Übersicht
Beschreibung
“3-phenyl-1-(2-phenylmorpholin-4-yl)propan-1-one” is a chemical compound. The closest related compound found is “[3-(2-phenylmorpholin-4-yl)propyl]amine” with a CAS Number: 1172928-72-1 . It has a molecular weight of 220.31 .
Molecular Structure Analysis
The InChI Code for the related compound “[3-(2-phenylmorpholin-4-yl)propyl]amine” is 1S/C13H20N2O/c14-7-4-8-15-9-10-16-13(11-15)12-5-2-1-3-6-12/h1-3,5-6,13H,4,7-11,14H2 .Physical And Chemical Properties Analysis
The related compound “[3-(2-phenylmorpholin-4-yl)propyl]amine” has a molecular weight of 220.31 . It is a liquid in its physical form .Wissenschaftliche Forschungsanwendungen
3-phenyl-1-(2-phenylmorpholin-4-yl)propan-1-one has been extensively studied for its potential applications in various scientific fields. It is used as a catalyst in organic synthesis and has been studied for its potential use in pharmaceuticals, agrochemicals, and polymers. It has also been studied for its potential use as a corrosion inhibitor, a flame retardant, and a biocide.
Wirkmechanismus
3-phenyl-1-(2-phenylmorpholin-4-yl)propan-1-one is known to act as an inhibitor of certain enzymes, including cytochrome P450, which is involved in the metabolism of drugs and other compounds. It has also been shown to inhibit the activity of certain proteins involved in the production of certain hormones.
Biochemical and Physiological Effects
This compound has been shown to have a variety of biochemical and physiological effects. It has been shown to have anti-inflammatory, anti-cancer, and anti-oxidative properties. It has also been shown to reduce the levels of certain hormones, such as testosterone and progesterone, and to reduce the levels of certain neurotransmitters, such as dopamine and serotonin.
Vorteile Und Einschränkungen Für Laborexperimente
3-phenyl-1-(2-phenylmorpholin-4-yl)propan-1-one has several advantages for use in laboratory experiments. It is a relatively stable compound and is easily synthesized. It is also relatively non-toxic and has a low cost. However, it can be difficult to handle and can be difficult to store. It can also be difficult to obtain in large quantities.
Zukünftige Richtungen
3-phenyl-1-(2-phenylmorpholin-4-yl)propan-1-one has a wide range of potential applications in various fields. It could be used as a catalyst in organic synthesis, as an inhibitor of certain enzymes, as a corrosion inhibitor, as a flame retardant, and as a biocide. It could also be used as a drug for the treatment of various diseases, such as cancer, inflammation, and oxidative stress. Additionally, further research into the biochemical and physiological effects of this compound could lead to new applications in the medical and pharmaceutical fields.
Eigenschaften
IUPAC Name |
3-phenyl-1-(2-phenylmorpholin-4-yl)propan-1-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21NO2/c21-19(12-11-16-7-3-1-4-8-16)20-13-14-22-18(15-20)17-9-5-2-6-10-17/h1-10,18H,11-15H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XXCAAZWNBVBCHY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC(CN1C(=O)CCC2=CC=CC=C2)C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details







Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![6-ethyl-2-(propan-2-yl)-3H,4H-thieno[2,3-d]pyrimidin-4-one](/img/structure/B6418019.png)

![N-{10,13-dioxa-4-thia-6-azatricyclo[7.4.0.0^{3,7}]trideca-1,3(7),5,8-tetraen-5-yl}-1-(thiophene-2-sulfonyl)piperidine-4-carboxamide](/img/structure/B6418025.png)
![8-(3,5-dimethyl-1H-pyrazol-1-yl)-7-ethyl-1-[(2-fluorophenyl)methyl]-3-methyl-2,3,6,7-tetrahydro-1H-purine-2,6-dione](/img/structure/B6418032.png)
![1-[(4-chlorophenyl)methyl]-3,7-dimethyl-8-(3,4,5-trimethyl-1H-pyrazol-1-yl)-2,3,6,7-tetrahydro-1H-purine-2,6-dione](/img/structure/B6418057.png)
![2-[7-butyl-3-methyl-2,6-dioxo-8-(3,4,5-trimethyl-1H-pyrazol-1-yl)-2,3,6,7-tetrahydro-1H-purin-1-yl]acetamide](/img/structure/B6418064.png)
![1-[(2-chlorophenyl)methyl]-8-(3,5-diethyl-1H-pyrazol-1-yl)-3,7-dimethyl-2,3,6,7-tetrahydro-1H-purine-2,6-dione](/img/structure/B6418067.png)
![6-[2-(4-methoxyphenyl)ethyl]-4-phenyl-1H,2H,3H,4H,5H,6H,7H-pyrrolo[3,4-d]pyrimidine-2,5-dione](/img/structure/B6418069.png)
![4-(4-chlorophenyl)-6-[(oxolan-2-yl)methyl]-1H,2H,3H,4H,5H,6H,7H-pyrrolo[3,4-d]pyrimidine-2,5-dione](/img/structure/B6418077.png)
![N-{3-[4-(dimethylamino)phenyl]propyl}thiophene-2-carboxamide](/img/structure/B6418090.png)
![N4-(4-fluorophenyl)-N2-[(furan-2-yl)methyl]pteridine-2,4-diamine](/img/structure/B6418101.png)
![N-[4-(1,3-benzothiazol-2-yl)phenyl]-5-methyl-1,2-oxazole-3-carboxamide](/img/structure/B6418109.png)
![6-(2-hydroxyethyl)-4-(4-methylphenyl)-1H,2H,3H,4H,5H,6H,7H-pyrrolo[3,4-d]pyrimidine-2,5-dione](/img/structure/B6418112.png)
![1-butyl-4-[1-(2-methoxyethyl)-1H-1,3-benzodiazol-2-yl]pyrrolidin-2-one](/img/structure/B6418118.png)
